Smaller ΔEST vs. 4CzIPN
DMAC-TRZ exhibits a singlet–triplet energy gap (ΔEST) of 0.05 eV, which is 37.5% smaller than the 0.08 eV gap reported for the widely used benchmark TADF emitter 4CzIPN [1]. This lower ΔEST facilitates a faster reverse intersystem crossing (RISC) rate, thereby improving triplet exciton upconversion efficiency and contributing to higher maximum external quantum efficiency (EQEmax) in OLED devices—26.5% for DMAC-TRZ versus 20.99% for 4CzIPN in optimized device architectures [2][3].
| Evidence Dimension | Singlet–Triplet Energy Gap (ΔEST) |
|---|---|
| Target Compound Data | 0.05 eV |
| Comparator Or Baseline | 4CzIPN: 0.08 eV |
| Quantified Difference | 0.03 eV reduction (37.5% smaller) |
| Conditions | Solid-state thin film measurements at room temperature |
Why This Matters
A smaller ΔEST directly correlates with higher RISC rates and, consequently, higher EQE in TADF-OLEDs, making DMAC-TRZ a more efficient emitter for applications requiring maximum light outcoupling.
- [1] Adachi, C. High Performance TADF for OLEDs. U.S. Department of Energy SSL R&D Workshop, San Francisco, CA, 2015. View Source
- [2] Tsai, W.-L.; Huang, M.-H.; Wong, K.-T.; Wu, C.-C. DMAC-TRZ Doped and Non-Doped TADF OLED. In Proceedings of the Light, Energy and the Environment, Suzhou, China, 2–5 November 2015; paper JTu5A.4. DOI: 10.1364/PV.2015.JTu5A.4 View Source
- [3] Inis IAEA. Highly efficient green TADF organic light-emitting diodes by simultaneously manipulating hole and electron transport. INIS Repository 2024. (4CzIPN EQE data) View Source
